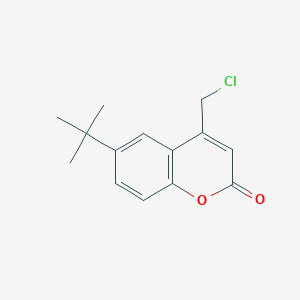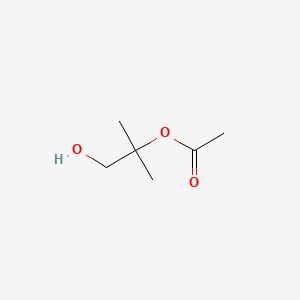
2-Acetoxy-2-methyl-1-propanol
Übersicht
Beschreibung
2-Acetoxy-2-methyl-1-propanol, also known as 2-(Acetyloxy)-2-methylpropyl alcohol, is an organic compound with the molecular formula C6H12O3. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents. This compound is used as a solvent, cleaning agent, and intermediate in the production of fragrances, pharmaceuticals, and pesticides .
Wirkmechanismus
Target of Action
2-Acetoxy-2-methyl-1-propanol is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it can be obtained through the esterification reaction of 2-methyl-1-propanol and acetic acid . More research is needed to understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that it’s used as a solvent and cleaning agent, as well as an intermediate in the manufacture of fragrances, pharmaceuticals, and pesticides
Pharmacokinetics
It’s known that it’s soluble in water and most organic solvents . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known to be a flammable liquid with irritant and corrosive properties . Proper protective measures should be taken when handling this compound to avoid skin contact and inhalation of vapors . More research is needed to discuss how other environmental factors influence its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Acetoxy-2-methyl-1-propanol can be synthesized through the esterification of 2-methyl-1-propanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants, 2-methyl-1-propanol and acetic acid, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated and continuously stirred to promote the esterification reaction. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetoxy-2-methyl-1-propanol undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-methyl-1-propanol and acetic acid.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce corresponding carboxylic acids or ketones.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent, temperature range of 50-100°C.
Oxidation: Potassium permanganate or chromium trioxide, acidic or neutral conditions, temperature range of 0-50°C.
Substitution: Nucleophiles such as halides or amines, solvents like ethanol or acetone, temperature range of 20-80°C.
Major Products Formed:
Hydrolysis: 2-methyl-1-propanol and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetoxy-2-methyl-1-propanol has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs and active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-propanol: A primary alcohol with similar solvent properties but lacks the acetoxy group.
2-Acetoxy-1-propanol: Another ester with similar chemical properties but differs in the position of the acetoxy group.
2-Methyl-2-propanol: A tertiary alcohol with different reactivity and solvent properties.
Uniqueness: 2-Acetoxy-2-methyl-1-propanol is unique due to its combination of an acetoxy group and a secondary alcohol structure. This combination imparts distinct reactivity and solvent properties, making it valuable in specific chemical and industrial applications .
Eigenschaften
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKHTMCBUZSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


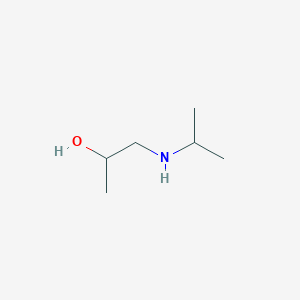
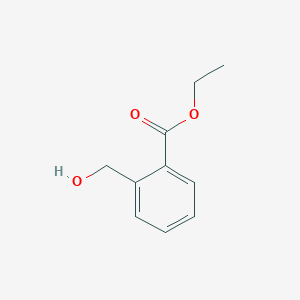
![[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3136153.png)
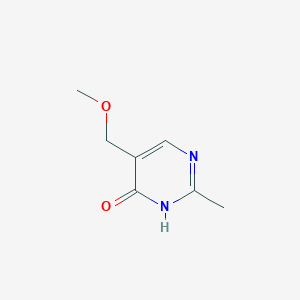
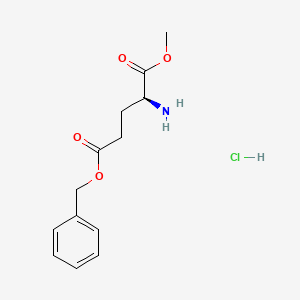
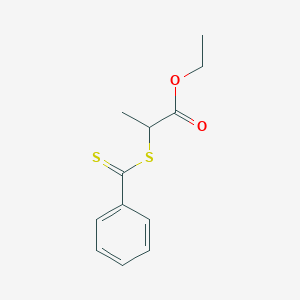
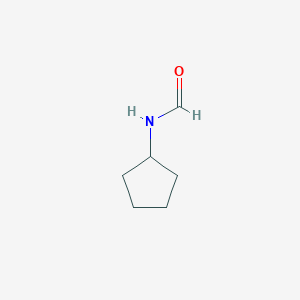
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)
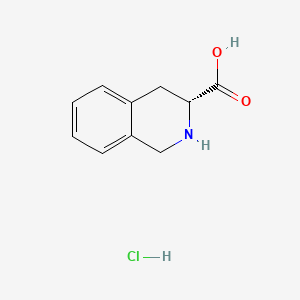
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)
![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)
